A Comprehensive Guide to the Structural Characterization of Brexpiprazole Impurities
A Comprehensive Guide to the Structural Characterization of Brexpiprazole Impurities
Abstract
This technical guide provides a comprehensive framework for the identification and structural characterization of impurities and degradation products of brexpiprazole, a novel serotonin-dopamine activity modulator. Adhering to the principles of scientific integrity, this document synthesizes regulatory expectations with advanced analytical methodologies. We delve into the origins of brexpiprazole impurities, outline a phased analytical strategy employing UPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed, field-proven protocols. The causality behind experimental choices is emphasized, ensuring that each step is part of a self-validating system. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of brexpiprazole.
The Imperative of Impurity Profiling in Brexpiprazole
Brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) is a critical therapeutic agent for schizophrenia and major depressive disorder.[1][2][3] As with any active pharmaceutical ingredient (API), the presence of impurities—even in minute quantities—can significantly impact the safety and efficacy of the final drug product. These impurities can arise from the synthetic route, degradation of the API, or interactions with excipients.[][5] Therefore, a rigorous and exhaustive structural characterization of these related substances is not merely a regulatory requirement but a scientific necessity.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a clear regulatory framework.[6][7][8] These guidelines establish thresholds for reporting, identification, and qualification of impurities, compelling developers to understand the complete impurity profile of their API.[5][7]
Origins and Classification of Brexpiprazole Impurities
A successful characterization strategy begins with understanding the potential sources of impurities. For brexpiprazole, these can be broadly categorized as follows:
-
Synthesis-Related Impurities: These are by-products or unreacted intermediates from the manufacturing process.[2][][9] Their presence is highly dependent on the specific synthetic route employed. Common examples include positional isomers, products of over-alkylation, or residual starting materials.[2][][10] For instance, impurities can arise from the nucleophilic substitution reactions used in the synthesis, leading to dimers or other adducts.[2][10]
-
Degradation Products: These impurities form during storage or manufacturing due to the drug substance's exposure to stress factors like acid, base, light, heat, or oxidizing agents.[11][12] Forced degradation studies are essential to predict the likely degradation pathways and to develop stability-indicating analytical methods.[11][13] Studies have shown that brexpiprazole is particularly susceptible to oxidative and photolytic degradation.[12][14][15] Oxidative stress can lead to the formation of N-oxide impurities, while photolytic degradation can result in novel intramolecular cycloaddition products.[14][15]
-
Other Impurities: This category can include enantiomeric impurities (if applicable to the synthesis), polymorphic forms which might have different stability profiles, or impurities leached from container closure systems.[13][16]
A Phased Analytical Strategy for Structural Characterization
A robust, multi-technique approach is required for the unambiguous identification and characterization of impurities. This strategy can be logically divided into three phases: Separation and Quantification, Preliminary Identification, and Unambiguous Structural Elucidation.
Phase I: High-Fidelity Separation and Quantification
The first objective is to develop a high-resolution separation method capable of resolving the main brexpiprazole peak from all potential impurities. Ultra-High-Performance Liquid Chromatography (UPLC) is the technique of choice due to its speed and high resolving power.[9][17][18]
Causality of Method Choices:
-
Column Chemistry: A C18 column is a common starting point, offering excellent hydrophobic retention for a molecule like brexpiprazole.[14][17] Ethylene-Bridged-Hybrid (BEH) particles can provide enhanced stability across a wider pH range.[9][17]
-
Mobile Phase pH: The pH of the mobile phase is critical. Brexpiprazole is a weakly basic compound (pKa of 7.8).[3] Setting the mobile phase pH to a low value (e.g., pH 2.0 with formic or acetic acid) ensures that the piperazine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[3][9][17]
-
Detector: A Photodiode Array (PDA) detector is crucial. It not only quantifies the impurities but also provides UV spectra. Comparing the spectra of the impurity peak to the parent peak can give initial clues about structural similarity (e.g., presence of the same chromophores). A detection wavelength of 215 nm is often used for brexpiprazole and its related substances.[9][14][17]
Experimental Protocol 3.1: UPLC Method for Brexpiprazole Impurity Profiling
-
Instrumentation: UPLC system with a PDA detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[9][14][17]
-
Mobile Phase A: 0.05% Formic Acid in Water.[14]
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile.[14]
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 10 minutes, followed by a re-equilibration step. This must be optimized to ensure separation of all impurities.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 1-5 µL.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution containing brexpiprazole and known impurities (if available). Verify that the resolution between critical pairs is >2.0, and the tailing factor for the brexpiprazole peak is <1.5. This ensures the trustworthiness and reliability of the analytical run.
Phase II: Preliminary Identification with High-Resolution Mass Spectrometry (HRMS)
Once impurities are separated, the next step is to determine their elemental composition. LC-HRMS, often using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is the primary tool for this phase.[14][19]
The Power of HRMS:
-
Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the impurity's molecular ion, typically with <5 ppm mass error. This accuracy allows for the confident prediction of the elemental formula (C, H, N, O, S count).
-
MS/MS Fragmentation: By isolating an impurity ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern (MS/MS spectrum) is generated. This pattern is a structural fingerprint. By interpreting the fragmentation, scientists can deduce the core structure and the location of modifications compared to the parent drug.[9][10]
Phase III: Unambiguous Structure Elucidation with NMR Spectroscopy
While HRMS provides a proposed structure, it often cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[14][15][19] This phase typically requires isolation of the impurity, often by preparative HPLC.[14]
Key NMR Experiments:
-
1D NMR (¹H and ¹³C): Provides information on the number and type of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is often the key experiment for piecing together molecular fragments.
-
By assembling the data from all these experiments, a definitive and undeniable structure can be assigned to the impurity.[14]
Visualization: The Analytical Workflow
The following diagram illustrates the integrated workflow for impurity characterization.
Caption: Integrated workflow for brexpiprazole impurity characterization.
Case Study: Characterization of an Oxidative Degradant
To illustrate the practical application of this workflow, let's consider a common degradation product of brexpiprazole: the N-oxide impurity. Forced degradation studies show that brexpiprazole is labile to oxidative conditions.[3][11][14]
Scenario: A new peak is observed at a Relative Retention Time (RRT) of 0.85 during a UPLC stability study of a brexpiprazole batch exposed to hydrogen peroxide.
Step 1: UPLC & HRMS Analysis The sample is analyzed by UPLC-HRMS. The parent brexpiprazole peak shows an [M+H]⁺ ion at m/z 434.18. The new impurity peak at RRT 0.85 shows a prominent [M+H]⁺ ion at m/z 450.18.
Step 2: Data Interpretation
-
Mass Difference: The mass difference is +15.99 Da, which is highly indicative of the addition of a single oxygen atom.
-
MS/MS Analysis: The fragmentation of the impurity (m/z 450.18) is compared to that of brexpiprazole (m/z 434.18). Many key fragments remain the same, but fragments containing the piperazine ring show a +16 Da shift. This strongly suggests the oxidation occurred on one of the piperazine nitrogens.
| Compound | [M+H]⁺ (m/z) | Δ Mass (Da) | Key MS/MS Fragment (m/z) | Interpretation |
| Brexpiprazole | 434.18 | - | 219.09 | Benzo[b]thiophen-piperazine fragment |
| Impurity | 450.18 | +16.00 | 235.09 | Benzo[b]thiophen-piperazine-Oxide fragment |
Step 3: NMR Confirmation The impurity is isolated via preparative HPLC. ¹H NMR analysis shows significant downfield shifts for the protons on the carbons adjacent to the piperazine nitrogens. This deshielding effect is characteristic of N-oxide formation, which withdraws electron density. 2D NMR experiments (HMBC) would confirm the exact location of the oxidation.
Caption: Comparative fragmentation of Brexpiprazole and its N-Oxide.
Conclusion
The structural characterization of brexpiprazole impurities is a complex but manageable process that forms the bedrock of pharmaceutical quality and patient safety. By adopting a logical, phased analytical strategy that leverages the strengths of orthogonal techniques—UPLC for separation, HRMS for elemental composition, and NMR for definitive structure—researchers can confidently identify and control unwanted substances. This guide provides a robust framework, grounded in regulatory expectations and scientific principles, to navigate the challenges of impurity profiling and ensure the development of high-quality brexpiprazole products.
References
-
Journal of Applicable Chemistry. (2019, August 11). Degradation Behaviour of Brexpiprazole. Available at: [Link]
-
Daicel Pharma Standards. Brexpiprazole Impurities Manufacturers & Suppliers. Available at: [Link]
-
ResearchGate. Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Available at: [Link]
-
SynThink. Brexpiprazole EP Impurity and USP Related Compound. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Available at: [Link]
-
ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Available at: [Link]
-
PubMed. (2019, August 1). Stability Indicating TLC Method for Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form and Determination of Content Uniformity. Available at: [Link]
-
Veeprho. Brexpiprazole Impurity 118. Available at: [Link]
-
ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Available at: [Link]
-
MACHINERY. Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Available at: [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. Available at: [Link]
-
SlidePlayer. (2023, October 17). ICH Q3 Guidelines. Available at: [Link]
- Google Patents. CN115108981A - Synthesis method of brexpiprazole impurity.
-
Oxford University Press. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
- Google Patents. CN107525877B - Method for separating and determining brexpiprazole and impurities thereof by adopting liquid chromatography.
-
Walsh Medical Media. (2019, May 29). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Available at: [Link]
-
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Available at: [Link]
-
PubMed. (2020, December 19). QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution. Available at: [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
ICH. (2006, June 6). Q3B(R2) Guideline.pdf. Available at: [Link]
-
ResearchGate. (2026, January 21). Isolation and Characterization of a Novel Photo-Degradant of Brexpiprazole Due to an Intramolecular [2 + 2] Cycloaddition Via High Resolution MSn (n = 1 To 3) Analysis and Multi-Dimensional NMR Measurement. Available at: [Link]
- Google Patents. WO2017106641A1 - Solid state forms of brexpiprazole.
-
RSC Publishing. Brexpiprazole–catechol cocrystal: structure elucidation, excipient compatibility and stability. Available at: [Link]
Sources
- 1. Brexpiprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. Stability Indicating TLC Method for Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form and Determination of Content Uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. joac.info [joac.info]
- 15. researchgate.net [researchgate.net]
- 16. WO2017106641A1 - Solid state forms of brexpiprazole - Google Patents [patents.google.com]
- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 18. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
